N-[2-(DIMETHYLAMINO)ETHYL]-5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE
Description
N,N-dimethyl-N’-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Properties
IUPAC Name |
N',N'-dimethyl-N-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5/c1-13-5-7-15(8-6-13)16-12-20-23-17(19-9-10-22(3)4)11-14(2)21-18(16)23/h5-8,11-12,19H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYIVMMCFXJIQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NCCN(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine typically involves multi-step organic reactions. One common method involves the condensation of 4-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with formamide to yield the pyrazolo[1,5-a]pyrimidine core. The final step involves the alkylation of the core with N,N-dimethylethylenediamine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms in the ethane-1,2-diamine moiety
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines .
Scientific Research Applications
N,N-dimethyl-N’-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique photophysical properties
Mechanism of Action
The mechanism of action of N,N-dimethyl-N’-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for their enzyme inhibitory properties
Uniqueness
N,N-dimethyl-N’-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine stands out due to its unique structural features, which allow for specific interactions with molecular targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
Biological Activity
N-[2-(Dimethylamino)ethyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential as a kinase inhibitor and its anti-inflammatory properties. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
- Molecular Formula: C25H31N7O
- Molecular Weight: 445.56 g/mol
- CAS Number: 1421372-66-8
The compound features a complex structure that includes a pyrazolo[1,5-a]pyrimidine core, which has been associated with various biological activities including anticancer effects.
1. Kinase Inhibition
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit potent inhibitory effects against various kinases. In particular, this compound has been studied for its role in inhibiting Aurora-A kinase, which is crucial in cell cycle regulation and has implications in cancer therapy.
Table 1: Kinase Inhibition Activity
2. Anti-inflammatory Effects
The compound also demonstrates significant anti-inflammatory properties. Pyrimidine derivatives have been shown to inhibit the expression of inflammatory mediators such as cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS).
Case Study: In Vivo Evaluation
A study evaluated the anti-inflammatory effects of several pyrazolo[1,5-a]pyrimidine derivatives in carrageenan-induced paw edema models. The results indicated substantial reductions in edema compared to controls.
Table 2: Anti-inflammatory Activity
| Compound Name | ED50 (µM) | Comparison Drug | Reference |
|---|---|---|---|
| This compound | 9.47 | Indomethacin (9.17) | |
| Another Derivative | 8.23 | Indomethacin (9.17) |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the dimethylamino group enhances solubility and bioavailability, while the pyrazole moiety is critical for kinase binding.
Key Findings from SAR Studies
- Electron-donating groups on the aromatic ring improve potency against COX enzymes.
- The spatial arrangement of substituents affects the selectivity towards different kinase targets.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for N-[2-(dimethylamino)ethyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine?
- Methodological Answer : The synthesis typically involves multi-step processes starting with the construction of the pyrazolo[1,5-a]pyrimidine core via cyclization of precursor molecules. The dimethylaminoethyl and 4-methylphenyl substituents are introduced through nucleophilic substitution or coupling reactions. Key steps include:
- Cyclization : Using reagents like hydrazine derivatives under reflux conditions.
- Substitution : Attaching the dimethylaminoethyl group via alkylation or amination reactions.
- Optimization : Reaction conditions (e.g., catalysts like palladium for cross-coupling, solvents like DMF, temperatures between 80–120°C) are critical for yield and purity .
Q. What spectroscopic and crystallographic techniques are employed for structural elucidation?
- Methodological Answer : Structural confirmation requires:
- NMR Spectroscopy : ¹H and ¹³C NMR to identify proton environments and carbon frameworks.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- X-ray Crystallography : To resolve 3D molecular geometry and substituent orientation, as demonstrated in analogous pyrazolo-pyrimidine derivatives .
Q. What primary biological targets and assay systems are used to evaluate its activity?
- Methodological Answer : The compound is screened for enzyme inhibition (e.g., kinases, phosphatases) and anticancer activity using:
- In vitro enzyme assays : Fluorescence-based or colorimetric methods to measure IC₅₀ values.
- Cell viability assays : MTT or apoptosis assays in cancer cell lines (e.g., HeLa, MCF-7).
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Advanced Research Questions
Q. How can researchers design experiments to optimize synthesis yield and purity?
- Methodological Answer : Use a factorial design of experiments (DoE) to systematically vary parameters:
- Variables : Solvent polarity (e.g., DMSO vs. THF), catalyst loading (e.g., 1–5 mol%), temperature (60–140°C).
- Response metrics : Yield (HPLC quantification), purity (HPLC/LC-MS).
- Statistical tools : ANOVA to identify significant factors. This approach aligns with optimization strategies for pyrazolo-pyrimidine derivatives .
Q. What strategies address discrepancies in reported biological activity data?
- Methodological Answer : Contradictions may arise from assay variability or structural analogs. Mitigation includes:
- Comparative analysis : Benchmark against structurally similar compounds (e.g., trifluoromethyl-substituted analogs) to isolate substituent effects .
- Assay standardization : Replicate studies using identical cell lines (e.g., ATCC-certified) and enzyme batches.
- Meta-analysis : Pool data from multiple studies to identify trends, as recommended in methodological frameworks for comparative research .
Q. How can computational modeling elucidate the compound’s interaction with enzymatic targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to predict binding modes in enzyme active sites (e.g., ATP-binding pockets of kinases).
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100+ ns to assess stability and binding free energies (MM-PBSA/GBSA).
- Pharmacophore modeling : Identify critical functional groups (e.g., dimethylaminoethyl) for activity. These methods are validated in studies of pyrazolo-pyrimidine derivatives .
Q. What methodologies assess the pharmacokinetic properties of this compound?
- Methodological Answer :
- In vivo absorption : Oral gavage in rodent models followed by LC-MS/MS plasma analysis.
- Blood-brain barrier (BBB) penetration : LogP calculations and in situ perfusion assays, leveraging the compound’s lipophilicity (predicted via ChemAxon).
- Metabolic stability : Microsomal incubation (human/rat liver microsomes) with metabolite profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
